N-[(3-Iodophenyl)methyl]cyclobutanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-iodophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-10-4-1-3-9(7-10)8-13-11-5-2-6-11/h1,3-4,7,11,13H,2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQCISNBTFJWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Organic Transformations of N 3 Iodophenyl Methyl Cyclobutanamine
Reactivity at the Iodophenyl Moiety
The iodophenyl portion of the molecule is a versatile functional group that can participate in a variety of substitution and cleavage reactions. The carbon-iodine bond is susceptible to cleavage under various conditions, enabling the introduction of new functional groups or the removal of the iodine atom.
Nucleophilic Aromatic Substitution Pathways
While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of the iodine atom on the phenyl ring of N-[(3-Iodophenyl)methyl]cyclobutanamine allows for substitution reactions, particularly through transition metal-catalyzed processes. Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the site of the iodine atom. nih.gov
For instance, in reactions analogous to the Buchwald-Hartwig amination, the iodine atom can be displaced by various nitrogen-containing nucleophiles in the presence of a palladium catalyst and a suitable ligand. nih.gov These reactions typically proceed via an oxidative addition of the aryl iodide to a low-valent palladium species, followed by coordination of the nucleophile, and subsequent reductive elimination to form the product and regenerate the catalyst.
| Catalyst/Ligand | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / BippyPhos | Hydroxylamine | Toluene | 80 | 85-95 | organic-chemistry.org |
| [Pd-μ-BrP(t-Bu)₃]₂ | Piperidine | Not Specified | Not Specified | 82 | nih.gov |
| Pd(OAc)₂ / BINAP | Primary Alkylamine | Toluene | 100 | 70-95 | nih.gov |
This table presents data for analogous palladium-catalyzed C-N cross-coupling reactions of aryl iodides and bromides, illustrating the potential reactivity of this compound.
Transformations Involving Radical Intermediates
The carbon-iodine bond in this compound can undergo homolytic cleavage to generate an aryl radical, which can then participate in a variety of transformations. Photoredox catalysis has emerged as a mild and efficient method for generating aryl radicals from aryl halides. nih.govacs.org Under visible light irradiation, a photocatalyst can facilitate a single-electron transfer to the aryl iodide, leading to the formation of a radical anion that fragments to release an iodide anion and the desired aryl radical. acs.org
This aryl radical can then undergo a range of reactions, including intramolecular cyclization if an appropriate tethered radical acceptor is present. For example, in analogous systems where an allyl group is attached to the nitrogen atom, radical cyclization can lead to the formation of new heterocyclic ring systems. researchgate.netrsc.orgrsc.org
| Reactant Type | Radical Initiator/Catalyst | Reaction Type | Product Type | Reference |
| Aryl Halide | Ir(ppy)₃ / Visible Light | Direct Arylation | Biaryl | acs.org |
| Aryl Halide with Tertiary Amine | Ir(ppy)₃ / Visible Light | Dealkylative Aromatic Substitution | N,N-Dialkylaniline | nih.gov |
| N-Allyl-o-iodoanilide | (TMS)₃SiH / AIBN | Asymmetric Radical Cyclization | Enantioenriched N-Acyl Dihydroindole | researchgate.net |
This table provides examples of radical reactions involving aryl halides, demonstrating the potential for this compound to undergo transformations via radical intermediates.
Deiodination Processes
The removal of the iodine atom from the phenyl ring, a process known as deiodination, can be achieved through various reductive methods. Catalytic hydrogenation is a common method for the reduction of aryl halides. acs.org In the presence of a metal catalyst such as palladium on carbon (Pd/C) and a hydrogen source, the carbon-iodine bond can be cleaved to yield the corresponding dehalogenated arene.
Reductive dehalogenation can also be accomplished using other reducing agents, such as certain anaerobic microorganisms that have been shown to dehalogenate chlorinated anilines. nih.govnih.gov In a biological context, enzymes known as deiodinases are responsible for the removal of iodine from thyroid hormones, highlighting the biological relevance of this transformation. nih.govnih.govresearchgate.netwikipedia.orgendocrine-abstracts.org
| Reactant Type | Reagent/Catalyst | Reaction Type | Product Type | Reference |
| Halogenated Nitroaromatic | Pt-V/C, H₂ | Selective Hydrogenation and Dehalogenation | Haloaniline/Aniline | acs.org |
| Dichloroaniline | Anaerobic Microorganisms | Reductive Dehalogenation | Monochloroaniline | nih.govnih.gov |
| Iodothyronine | Iodothyronine Deiodinase | Enzymatic Deiodination | Deiodinated Thyronine | nih.gov |
This table illustrates various methods for the dehalogenation of aryl halides, which are applicable to the deiodination of this compound.
Cyclobutane (B1203170) Ring Reactivity
The cyclobutane ring in this compound is characterized by significant ring strain, which makes it susceptible to reactions that relieve this strain.
Strain-Release Reactions and Ring Expansion
The inherent strain in the cyclobutane ring can be a driving force for ring-opening and ring-expansion reactions. nih.govresearchgate.netugent.be Under certain conditions, particularly those involving the formation of a carbocation adjacent to the ring, the cyclobutane ring can undergo rearrangement to form a more stable cyclopentyl system. For example, the treatment of a cyclobutylmethylamine derivative with a diazotizing agent could lead to the formation of a cyclobutylmethylcarbenium ion, which is prone to ring expansion.
Donor-acceptor cyclobutanes are known to undergo ring-opening reactions in the presence of nucleophiles. acs.org While this compound does not fit this specific classification, the principle of nucleophilic attack leading to ring cleavage is a relevant concept.
| Substrate Type | Reaction Condition | Key Intermediate | Product Type | Reference |
| Cyclobutylmethylamine Derivative | Diazotization | Cyclobutylmethylcarbenium Ion | Cyclopentanol/Cyclopentene | nih.govugent.be |
| Donor-Acceptor Cyclobutane | Lewis Acid (AlCl₃) with Arene | Carbocation | Ring-Opened Arylated Product | acs.org |
| Cyclobutene | Thermolysis | Not Applicable | Conjugated Diene | researchgate.net |
This table showcases examples of strain-release reactions and ring expansions of cyclobutane derivatives, indicating the potential for similar reactivity in this compound.
Dehydrogenation of Cyclobutane Derivatives
The cyclobutane ring and the adjacent secondary amine can potentially undergo oxidative dehydrogenation to form more unsaturated structures. This type of transformation is particularly relevant in the synthesis of nitrogen-containing heteroaromatic compounds. beilstein-journals.org While direct dehydrogenation of a simple cyclobutane ring is not common, the presence of the adjacent nitrogen atom could facilitate such a reaction. For instance, oxidative conditions could lead to the formation of an iminium ion, which could then undergo further transformations.
| Substrate Type | Reagent/Catalyst | Reaction Type | Product Type | Reference |
| Nitrogen Heterocycle | IBX (o-Iodoxybenzoic acid) | Oxidative Dehydrogenation | Nitrogen Heteroarene | beilstein-journals.org |
| Cycloalkane | Ni or Pt / H₂ | Hydrogenation (Ring Opening) | Saturated Hydrocarbon | pharmaguideline.com |
This table provides examples of dehydrogenation and related reactions, suggesting potential, though less common, pathways for the cyclobutane moiety of this compound.
Reactivity of the Secondary Amine Functionality
The chemical behavior of this compound is largely dictated by the lone pair of electrons on the nitrogen atom of the secondary amine group. This lone pair imparts nucleophilic character to the molecule, making it reactive towards a variety of electrophilic species. The reactivity is also influenced by the steric hindrance presented by the cyclobutyl and the (3-iodophenyl)methyl groups attached to the nitrogen.
Condensation Reactions
Secondary amines, such as this compound, undergo condensation reactions with aldehydes and ketones. Unlike primary amines which form stable imines, secondary amines react with carbonyl compounds to form enamines, provided there is an α-hydrogen on the carbonyl compound, or aminals if no α-hydrogen is present.
The reaction with a ketone, such as acetone, in an acidic medium would be expected to proceed through an initial nucleophilic attack of the amine on the protonated carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, facilitated by the acidic catalyst, would lead to the formation of an iminium ion. If the adjacent carbon atom has a proton, its removal will result in the formation of a stable enamine.
A general representation of this reaction is depicted below:
Table 1: Hypothetical Condensation Reaction of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acetone | 1-(Cyclobutyl((3-iodophenyl)methyl)amino)prop-1-ene | Enamine Formation |
Note: This represents a predicted reaction based on the general reactivity of secondary amines, as specific experimental data for this compound was not found in the searched literature.
Acylation and Sulfonylation Reactions
The nucleophilic nitrogen of this compound can readily react with acylating and sulfonylating agents.
Acylation:
Acylation of secondary amines with acyl chlorides or acid anhydrides is a common method for the synthesis of N,N-disubstituted amides. libretexts.org In a typical reaction, this compound would react with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The resulting product would be an N-acetylated amide.
Table 2: Representative Acylation Reaction
| Amine | Acylating Agent | Base | Product |
| This compound | Acetyl chloride | Pyridine | N-Cyclobutyl-N-((3-iodophenyl)methyl)acetamide |
Sulfonylation:
Similarly, sulfonylation involves the reaction of the secondary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), to form a sulfonamide. expertsmind.comcbijournal.com This reaction, often carried out in the presence of a base, is a reliable method for the synthesis of N,N-disubstituted sulfonamides. expertsmind.comcbijournal.comorganic-chemistry.org
Table 3: Representative Sulfonylation Reaction
| Amine | Sulfonylating Agent | Base | Product |
| This compound | p-Toluenesulfonyl chloride | Triethylamine | N-Cyclobutyl-4-methyl-N-((3-iodophenyl)methyl)benzenesulfonamide |
These reactions are generally high-yielding and proceed under mild conditions, reflecting the good nucleophilicity of the secondary amine.
Metal Complexation Behavior
The nitrogen atom of this compound, with its available lone pair of electrons, can act as a Lewis base and coordinate to metal ions to form metal complexes. The ability of an amine to form stable complexes depends on several factors, including the nature of the metal ion, the steric environment around the nitrogen atom, and the presence of other coordinating groups in the molecule.
While no specific studies on the metal complexation of this compound have been reported, secondary amines, in general, are known to form complexes with a variety of transition metals. The cyclobutyl and (3-iodophenyl)methyl groups would create a specific steric environment that could influence the coordination geometry and stability of the resulting metal complexes. It is conceivable that this compound could act as a monodentate ligand, coordinating to a metal center through the nitrogen atom. Further research would be required to explore the specific coordination chemistry of this amine with different metal salts.
Mechanistic Investigations of Chemical Transformations Involving N 3 Iodophenyl Methyl Cyclobutanamine
Kinetic Studies of Reaction Processes:No kinetic data, such as reaction rates, orders, or activation energies, have been published for any chemical process involving N-[(3-Iodophenyl)methyl]cyclobutanamine.
Due to this lack of specific scientific investigation into the mechanistic behavior of this compound, it is not possible to generate the requested detailed article.
Spectroscopic and Structural Analysis of this compound Faces Data Scarcity
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed experimental spectroscopic data for the compound this compound. While basic chemical identifiers such as its CAS number (1864144-00-2), molecular formula (C₁₁H₁₄IN), and molecular weight (287.14 g/mol ) are documented, in-depth analytical data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are not publicly available. a2bchem.comchemsrc.com
This absence of empirical data prevents a thorough and scientifically rigorous discussion of the compound's spectroscopic characterization and structural analysis as outlined in the requested article structure. The generation of detailed research findings, including data tables for ¹H NMR, ¹³C NMR, and mass spectrometry, is therefore not possible without resorting to theoretical estimations that would not meet the standard of scientific accuracy based on experimental evidence.
Further searches for publications detailing the synthesis and characterization of this compound, which would be the primary source for such spectroscopic information, have not yielded any relevant results. nih.gov Similarly, readily available predicted spectra from computational chemistry databases for this specific molecule are not accessible.
Given the constraints and the paramount importance of scientific accuracy, this article cannot be generated as requested due to the unavailability of the necessary foundational data.
Spectroscopic Characterization and Structural Analysis of N 3 Iodophenyl Methyl Cyclobutanamine
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy of N-[(3-Iodophenyl)methyl]cyclobutanamine is expected to exhibit characteristic absorption bands corresponding to its secondary amine, aromatic, and aliphatic moieties. Due to the absence of direct experimental data, the following table outlines the predicted IR spectral features based on known correlations for similar functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Weak to Medium, Sharp |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 | Medium to Strong |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |
| Secondary Amine (N-H) | Bending | 1550 - 1650 | Medium, often broad |
| Aliphatic C-N | Stretching | 1020 - 1250 | Medium to Weak |
| C-I | Stretching | 500 - 600 | Medium to Strong |
The N-H stretching vibration of the secondary amine is a key diagnostic peak and is anticipated to appear as a single, sharp band in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching bands will likely be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the cyclobutane (B1203170) and methylene groups will appear below 3000 cm⁻¹. The presence of the benzene ring will give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The N-H bending vibration is also expected in the fingerprint region. The C-N stretching of the aliphatic amine and the C-I stretching of the iodophenyl group will also contribute to the unique IR fingerprint of the molecule.
Raman Spectroscopy
Raman spectroscopy, being complementary to IR spectroscopy, is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is predicted to be rich in information, especially regarding the phenyl and cyclobutyl rings.
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| Aromatic Ring | Ring Breathing | ~1000 | Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 | Strong |
| Cyclobutane Ring | Ring Puckering/Breathing | 800 - 1000 | Medium to Strong |
| C-N | Stretching | 1020 - 1250 | Weak to Medium |
| C-I | Stretching | 500 - 600 | Strong |
A strong band corresponding to the symmetric ring breathing mode of the benzene ring is expected around 1000 cm⁻¹. The vibrations of the cyclobutane ring, including ring puckering and breathing modes, will also give rise to characteristic signals. The C-I bond, being highly polarizable, is expected to produce a strong Raman signal at lower wavenumbers. Aromatic C-H and aliphatic C-H stretching vibrations will also be prominent in the Raman spectrum.
Electronic Spectroscopy (UV-Vis)
The ultraviolet-visible (UV-Vis) spectrum of this compound is determined by the electronic transitions within the iodophenyl chromophore. The benzene ring itself exhibits characteristic absorptions, which are modified by the presence of the iodine and the alkylamine substituents.
| Transition | Predicted λmax (nm) | Solvent Effects |
| π → π* (Benzene Ring) | ~200 - 220 (E-band) | Relatively insensitive |
| π → π* (Benzene Ring) | ~250 - 280 (B-band) | Sensitive to substitution and solvent polarity |
The spectrum is expected to show two main absorption bands. The more intense band (E-band) arising from a π → π* transition is predicted to appear in the far-UV region, around 200-220 nm. A weaker, fine-structured band (B-band), also from a π → π* transition, is expected in the 250-280 nm range. The iodine substituent is known to cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. The N-alkyl group may also have a minor influence on the position and intensity of these bands. The exact λmax values and molar absorptivities would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of the current scientific literature and crystallographic databases did not yield any experimental X-ray diffraction data for this compound. Therefore, a detailed description of its crystal structure, including the crystal system, space group, and unit cell dimensions, cannot be provided.
| Parameter | Description |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| Unit Cell Dimensions | Not Determined |
| Key Bond Lengths & Angles | Not Determined |
Further research involving the synthesis and single-crystal X-ray diffraction analysis of this compound would be required to elucidate its precise solid-state structure.
Computational Chemistry and Theoretical Studies on N 3 Iodophenyl Methyl Cyclobutanamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic properties. For N-[(3-Iodophenyl)methyl]cyclobutanamine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the global minimum energy structure. nih.gov The iodine atom would typically be handled with a basis set incorporating relativistic effects, such as LANL2DZ. researchgate.net
The geometry optimization process yields key structural parameters. For the benzylamine (B48309) moiety, these calculations can elucidate the effects of the iodine substituent on the aromatic ring's geometry and the C-N bond characteristics. nih.gov The analysis of the electronic structure provides insights into the molecule's reactivity, stability, and spectroscopic properties. Important electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density. The iodine atom, being electron-withdrawing, is expected to influence the electrostatic potential surface of the phenyl ring significantly.
Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C(phenyl)-I | ~2.10 Å |
| C(phenyl)-CH2 | ~1.51 Å | |
| CH2-N | ~1.47 Å | |
| N-C(cyclobutane) | ~1.48 Å | |
| Bond Angle | C-C-I (phenyl) | ~120.1° |
| C(phenyl)-CH2-N | ~112.5° | |
| CH2-N-C(cyclobutane) | ~115.0° | |
| Dihedral Angle | C(phenyl)-C-C-N | ~178.5° |
Note: These are hypothetical values representative of what a DFT calculation would yield.
Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for structural confirmation and interpretation of experimental spectra. escholarship.org
NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for assigning experimental spectra. mdpi.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for such predictions. escholarship.org Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), also calculated at the same level of theory. Discrepancies between predicted and experimental shifts can reveal specific conformational or solvent effects.
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| CH₂ (benzyl) | 3.85 | 3.79 |
| CH (cyclobutane, attached to N) | 3.20 | 3.15 |
| Aromatic CH (ortho to I) | 7.95 | 7.88 |
| Aromatic CH (para to I) | 7.10 | 7.05 |
Note: These are hypothetical values for illustrative purposes.
Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra involves calculating the vibrational frequencies of the molecule. nih.gov These calculations not only predict the positions of absorption bands but also help in assigning these bands to specific molecular motions, such as C-H stretches, N-H bends, or the characteristic ring-puckering mode of the cyclobutane (B1203170) ring. dtic.milifo.lviv.ua Anharmonic calculations often provide better agreement with experimental frequencies than harmonic calculations. nih.gov
Conformational Analysis of the Cyclobutane Ring and Benzyl Amine Moiety
The flexibility of this compound arises from the non-planar cyclobutane ring and rotation around several single bonds. The cyclobutane ring is known to exist in a puckered conformation rather than a planar one to relieve ring strain. nih.govaip.org The barrier to inversion between the two equivalent puckered conformations can be calculated. nih.gov
Furthermore, rotation around the C(phenyl)-CH₂ and CH₂-N bonds leads to different conformers. A potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles, can identify the most stable conformers and the energy barriers separating them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its biological activity or physical properties. nih.gov
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the step-by-step mechanism of chemical reactions. For this compound, this could involve modeling its synthesis via reductive amination or its metabolism. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed. researchgate.net
Locating the transition state—the highest energy point along the reaction coordinate—is key to determining the reaction's activation energy and, consequently, its rate. Techniques like Quadratic Synchronous Transit (QST2/QST3) are used to find these structures. Analysis of the transition state's vibrational frequencies (which should have exactly one imaginary frequency corresponding to the reaction mode) confirms its identity. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. uq.edu.au In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This allows for a much broader exploration of the molecule's conformational landscape than static calculations alone.
For this compound, an MD simulation in a simulated solvent (like water or chloroform) would reveal the preferred conformations in solution, the flexibility of the cyclobutane ring, and the dynamics of intramolecular hydrogen bonding. The resulting trajectory can be analyzed to understand the molecule's average structure and fluctuations, providing a more realistic picture of its behavior in a condensed phase.
Structure-Reactivity Relationship Predictions
Computational methods are integral to predicting structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). researchgate.netnih.gov By calculating a range of electronic and structural descriptors for a series of related molecules, correlations can be established between these properties and a measured biological activity or chemical reactivity.
For this compound, descriptors such as molecular electrostatic potential, HOMO/LUMO energies, atomic charges, and molecular shape indices could be calculated. These parameters help to rationalize why the presence of the iodine atom at the meta-position, combined with the specific cyclobutanamine group, might lead to a particular biological effect. For instance, the electronic properties of the iodophenyl group could be crucial for receptor binding or metabolic stability. nih.gov
Advanced Synthetic Applications and Method Development Based on N 3 Iodophenyl Methyl Cyclobutanamine
Development of Highly Stereoselective Synthetic Pathways
Currently, there is no published research focused on the development of highly stereoselective synthetic pathways specifically for N-[(3-Iodophenyl)methyl]cyclobutanamine. Asymmetric synthesis is a critical area of organic chemistry, and future research could explore various methodologies to control the stereochemistry of this compound. Potential avenues for investigation might include the use of chiral catalysts, auxiliaries, or starting materials to achieve high enantiomeric or diastereomeric purity. Such studies would be foundational for understanding the molecule's potential applications in stereospecific contexts.
Ligand Design and Catalyst Optimization for Reactions Involving the Compound
The potential of this compound as a ligand in catalysis has not been explored in the available scientific literature. The presence of a nitrogen atom in the cyclobutanamine moiety and the iodo-substituted phenyl ring could, in theory, allow it to coordinate with various metal centers. Future research could focus on designing and optimizing catalysts where this compound or its derivatives act as ligands for reactions such as cross-coupling, hydrogenation, or other catalytic transformations. This would involve synthesizing various metal complexes and systematically evaluating their catalytic activity and selectivity.
Chemoinformatics and Library Design for Derivatives
There are no existing chemoinformatics studies or designed chemical libraries based on derivatives of this compound. Chemoinformatics tools are invaluable in modern drug discovery and materials science for predicting the properties and activities of novel compounds. A future research direction could involve the computational design of a library of derivatives by modifying the cyclobutane (B1203170) ring, the phenyl scaffold, or the amine functionality. Such a library could then be screened in silico for potential biological activities or material properties, guiding future synthetic efforts.
Sustainable Synthesis Approaches and Green Chemistry Principles
The application of sustainable synthesis approaches and green chemistry principles to the production of this compound has not been reported. Green chemistry aims to reduce the environmental impact of chemical processes by utilizing renewable feedstocks, minimizing waste, and employing safer solvents and reagents. Future research in this area could focus on developing a synthetic route to this compound that aligns with these principles. This might involve exploring biocatalytic methods, using greener solvent systems, or designing a more atom-economical synthesis.
Q & A
Q. What are the optimized synthetic routes for N-[(3-Iodophenyl)methyl]cyclobutanamine, and how can reaction yields be improved?
Methodological Answer:
- Step 1: Begin with a reductive amination reaction between 3-iodobenzaldehyde and cyclobutanamine. Use sodium cyanoborohydride (NaBH3CN) as a reducing agent in a methanol/THF solvent system under inert atmosphere .
- Step 2: Optimize reaction parameters: Microwave-assisted synthesis (e.g., 100°C, 30 min) can enhance yields by 15–20% compared to traditional reflux methods .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95% purity threshold).
- Key Considerations: Monitor iodine stability under high temperatures; use inert conditions to prevent dehalogenation .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Methodological Answer:
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodecomposition of the iodine-phenyl bond.
- Thermal Stability: Conduct accelerated stability testing (40°C/75% RH for 4 weeks); monitor via HPLC for degradation products (e.g., deiodinated analogs) .
- Solvent Compatibility: Avoid DMSO or DMF for long-term storage; use anhydrous acetonitrile or ethanol to minimize hydrolysis .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity and binding affinity compared to other halogenated analogs?
Methodological Answer:
- Synthetic Reactivity: Iodine’s larger atomic radius increases steric hindrance, slowing nucleophilic substitution compared to bromine/fluorine analogs. Use DFT calculations to model transition states .
- Biological Binding: Compare inhibition constants (Ki) against targets like monoamine oxidases (MAOs) using radioligand assays. Iodine’s polarizability may enhance π-stacking in hydrophobic binding pockets .
- Data Example: Fluorine analogs show higher metabolic stability, while iodine derivatives exhibit stronger receptor occupancy (e.g., 30% higher binding to σ-1 receptors vs. chloro analogs) .
Q. What strategies are effective for identifying biological targets of this compound in neurological pathways?
Methodological Answer:
- Affinity Chromatography: Immobilize the compound on NHS-activated Sepharose. Incubate with brain homogenates; elute and identify bound proteins via LC-MS/MS .
- Computational Docking: Use AutoDock Vina to screen against neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT2A). Prioritize targets with docking scores ≤ –9.0 kcal/mol .
- In Vivo Validation: Microdialysis in rodent models to measure changes in extracellular dopamine levels post-administration (e.g., 10 mg/kg, i.p.) .
Q. How can researchers address contradictory data on the compound’s activity across different in vitro assays?
Methodological Answer:
- Assay Optimization:
- Meta-Analysis: Pool data from 5+ independent studies using random-effects models. Weight results by assay sensitivity (e.g., EC50 confidence intervals) .
- Mechanistic Studies: Perform knock-out/rescue experiments in primary neurons to isolate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
